![molecular formula C13H10N4O4S B13092929 6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine CAS No. 1027511-40-5](/img/structure/B13092929.png)
6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic system known for its versatility in drug design. The presence of a methylsulfonyl group and a nitrophenyl group further enhances its pharmacological properties, making it a promising candidate for various therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the condensation of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of the imidazo[1,2-a]pyrimidine core using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Addition of the methylsulfonyl group: The final step is the sulfonylation of the nitrophenyl-imidazo[1,2-a]pyrimidine intermediate using a sulfonylating agent like methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(Methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both a nitrophenyl group and a methylsulfonyl group, which confer distinct pharmacological properties. The combination of these functional groups enhances its potential as a COX-2 inhibitor and its overall biological activity.
Eigenschaften
CAS-Nummer |
1027511-40-5 |
|---|---|
Molekularformel |
C13H10N4O4S |
Molekulargewicht |
318.31 g/mol |
IUPAC-Name |
6-(4-methylsulfonyl-2-nitrophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C13H10N4O4S/c1-22(20,21)10-2-3-11(12(6-10)17(18)19)9-7-15-13-14-4-5-16(13)8-9/h2-8H,1H3 |
InChI-Schlüssel |
APPLBNSYKRTKAP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C2=CN3C=CN=C3N=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


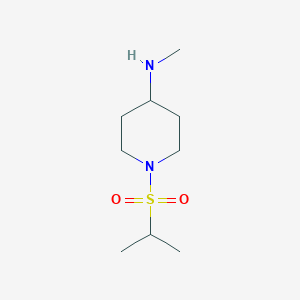
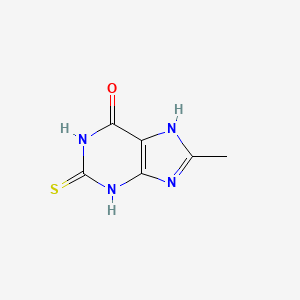
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)


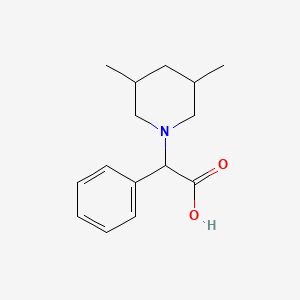
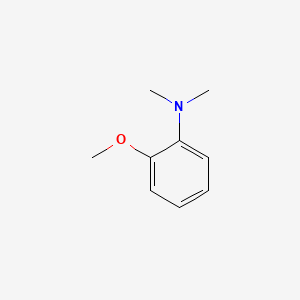
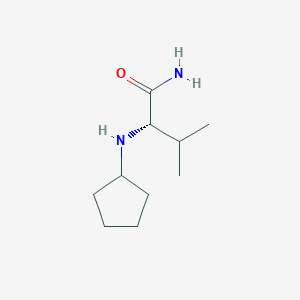

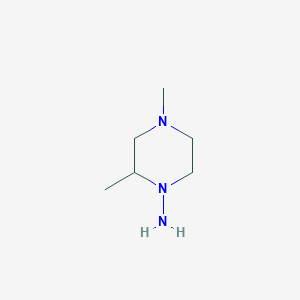
![(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B13092900.png)
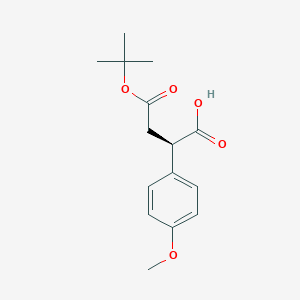
![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)
![5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13092920.png)
